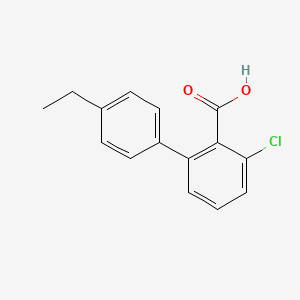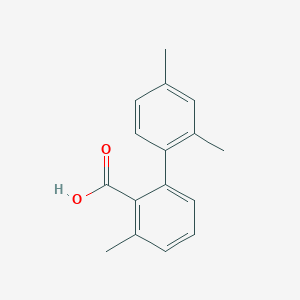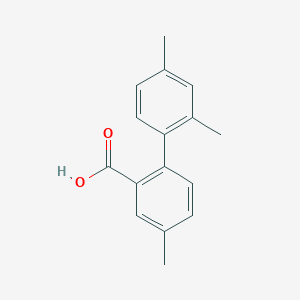
3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-DTMFBA) is an organic compound that has been widely used in the scientific community for a variety of applications. It is a white crystalline solid with a molecular weight of 257.27 g/mol. 3-DTMFBA is a derivative of benzoic acid and has a trifluoromethyl group attached to the benzene ring. The trifluoromethyl group provides the compound with greater stability and a higher boiling point than other benzoic acid derivatives. The compound is insoluble in water but soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications due to its high stability and solubility in organic solvents. It has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a starting material in the synthesis of other organic compounds. It has also been used in the synthesis of polymers and in the synthesis of polystyrene-based materials.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that the trifluoromethyl group of the molecule is responsible for its stability and solubility in organic solvents. The trifluoromethyl group is also believed to interact with certain enzymes and proteins, which may explain its ability to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, some studies have suggested that it may act as an inhibitor of certain enzymes and protein-protein interactions. It has also been shown to have some anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments include its high stability, solubility in organic solvents, and its ability to act as a reagent in organic synthesis. The limitations of using 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% include its low solubility in water, its low boiling point, and its potential to interact with certain enzymes and proteins.
Orientations Futures
Future research on 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% should focus on further elucidating its mechanism of action, investigating its potential biochemical and physiological effects, and exploring its potential applications in the synthesis of pharmaceuticals and other organic compounds. Further research should also focus on optimizing the synthesis of 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% and exploring its potential to act as a reagent in other organic synthesis reactions. Additionally, research should be conducted to explore the potential of 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% as a starting material for the synthesis of polymers and other materials.
Méthodes De Synthèse
3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a multi-step reaction starting with the reaction between 2,4-dimethylphenol and trifluoromethanesulfonic anhydride. The resulting product is then reacted with sodium hydroxide and acetic anhydride to form the desired 3-(2,4-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and can be monitored using thin-layer chromatography (TLC).
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-9-3-4-14(10(2)5-9)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYEUNZLUKJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689013 |
Source


|
| Record name | 2',4'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-76-5 |
Source


|
| Record name | 2',4'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














